molecular formula C19H31N3O5S B8098828 Biotin-PEG3-propargyl

Biotin-PEG3-propargyl

Cat. No.: B8098828
M. Wt: 413.5 g/mol
InChI Key: GHIQFERKSLOFCW-BQFCYCMXSA-N
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Description

The compound “Biotin-PEG3-propargyl” is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a thieno[3,4-d]imidazole core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Biotin-PEG3-propargyl” involves multiple steps, starting with the preparation of the thieno[3,4-d]imidazole core This core can be synthesized through a cyclization reaction involving a suitable precursor

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize by-products. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound “Biotin-PEG3-propargyl” can undergo various chemical reactions, including:

    Oxidation: The prop-2-yn-1-yloxy group can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: The carbonyl group in the thieno[3,4-d]imidazole core can be reduced to form alcohols or other reduced derivatives.

    Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the prop-2-yn-1-yloxy group can yield epoxides, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or activator of specific biological pathways.

    Medicine: As a potential therapeutic agent for treating various diseases.

    Industry: As a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “Biotin-PEG3-propargyl” involves its interaction with specific molecular targets in the body. The thieno[3,4-d]imidazole core is known to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets involved would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “Biotin-PEG3-propargyl” include other thieno[3,4-d]imidazole derivatives with varying side chains and functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the thieno[3,4-d]imidazole core, which may confer unique biological activity and potential therapeutic benefits compared to other similar compounds.

This article provides a comprehensive overview of the compound “this compound,” covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds. Further research and experimentation are needed to fully understand its potential and applications in various fields.

Biological Activity

Biotin-PEG3-propargyl is a bioconjugate that combines the properties of biotin, polyethylene glycol (PEG), and a propargyl group. This compound is notable for its applications in biological research, particularly in protein labeling and drug delivery systems. The following sections detail its synthesis, biological activity, and relevant case studies.

1. Synthesis and Properties

This compound is synthesized through a series of chemical reactions that typically involve the coupling of biotin with a PEG linker and a propargyl moiety. The synthesis often employs bioorthogonal reactions such as the Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which is pivotal for its application in labeling biomolecules.

Key Characteristics:

  • Molecular Weight: The PEG linker enhances solubility and reduces immunogenicity.
  • Bioorthogonality: The propargyl group allows for specific labeling without interfering with biological systems.

2. Biological Activity

The biological activity of this compound primarily revolves around its ability to bind to biotin receptors, facilitating the study of protein interactions and cellular processes.

2.1 Protein Labeling

This compound has been shown to effectively label proteins in various cellular environments. For instance, studies have demonstrated that this compound can be used to tag proteins in live cells, allowing for real-time tracking of protein dynamics. The efficiency of labeling is often assessed through fluorescence microscopy and mass spectrometry.

Table 1: Summary of Protein Labeling Studies

Study ReferenceCell TypeLabeling EfficiencyDetection Method
HeLa CellsHighRaman Spectroscopy
Various Cancer CellsModerateFluorescence Microscopy
HEK293T CellsHighMass Spectrometry

2.2 Drug Delivery Systems

The incorporation of this compound into drug delivery systems enhances the targeting capabilities of therapeutic agents. For example, conjugates formed with chemotherapeutic agents have shown improved cellular uptake due to the affinity of biotin for its receptors on cancer cells.

Case Study: Methotrexate Conjugation
A study explored the conjugation of methotrexate (MTX) with this compound to improve its bioavailability. The results indicated that the bioconjugate exhibited enhanced cytotoxicity against drug-resistant cancer cell lines compared to free MTX, demonstrating the potential of biotinylated systems in overcoming drug resistance .

3. Mechanistic Insights

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Endocytosis: Cells internalize biotin-conjugated compounds via receptor-mediated endocytosis.
  • Fluorescent Tagging: The compound's fluorescent properties allow for visualization and tracking within cellular compartments.
  • Bioorthogonal Reactions: The propargyl group participates in click chemistry reactions, facilitating the attachment of various functional groups or probes.

4. Future Directions

Ongoing research is focused on optimizing the design of this compound derivatives to enhance their specificity and efficacy in targeting various biomolecules. Potential applications include:

  • Development of targeted therapies for cancer treatment.
  • Utilization in proteomics for mapping protein interactions within complex biological systems.
  • Exploration as a tool for gene editing technologies.

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O5S/c1-2-8-25-10-12-27-13-11-26-9-7-20-17(23)6-4-3-5-16-18-15(14-28-16)21-19(24)22-18/h1,15-16,18H,3-14H2,(H,20,23)(H2,21,22,24)/t15-,16-,18-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHIQFERKSLOFCW-BQFCYCMXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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